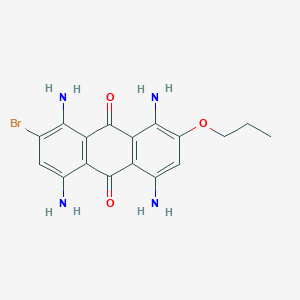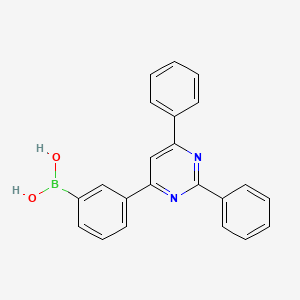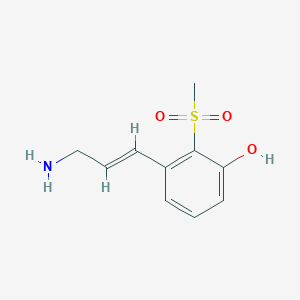
2,3,5-Trichloro-6-(difluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Trichloro-6-(difluoromethyl)pyridine is a chlorinated pyridine derivative with the molecular formula C6HCl3F2N. This compound is characterized by the presence of three chlorine atoms and a difluoromethyl group attached to a pyridine ring. It is widely used in the field of agrochemistry as an intermediate in the synthesis of various agrochemicals, especially herbicides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trichloro-6-(difluoromethyl)pyridine typically involves the chlorination and fluorination of pyridine derivatives. One common method is the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . Another method involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .
Industrial Production Methods: Industrial production of this compound often relies on large-scale chlorination and fluorination processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and specific reaction temperatures are crucial to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2,3,5-Trichloro-6-(difluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: This reaction involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds.
Hydrogenation: The compound can be hydrogenated using hydrogen gas and metal catalysts to reduce the pyridine ring.
Major Products: The major products formed from these reactions include various substituted pyridines and fluorinated derivatives, which are used in the synthesis of agrochemicals and pharmaceuticals .
Aplicaciones Científicas De Investigación
2,3,5-Trichloro-6-(difluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the development of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 2,3,5-Trichloro-6-(difluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of electronegative substituents, such as chlorine and fluorine, imparts unique chemical properties to the compound, making it effective in inhibiting specific biological pathways in plants. This inhibition leads to the disruption of essential processes in weeds, thereby protecting crops .
Comparación Con Compuestos Similares
2,3,6-Trichloro-5-(trifluoromethyl)pyridine: This compound has a similar structure but contains a trifluoromethyl group instead of a difluoromethyl group.
2,6-Dichloro-3-(trifluoromethyl)pyridine: Another similar compound with two chlorine atoms and a trifluoromethyl group.
3-(Difluoromethyl)pyridine: This compound has a difluoromethyl group but lacks the chlorine atoms.
Uniqueness: 2,3,5-Trichloro-6-(difluoromethyl)pyridine is unique due to its specific arrangement of chlorine and difluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable intermediate in the synthesis of agrochemicals and pharmaceuticals .
Propiedades
Fórmula molecular |
C6H2Cl3F2N |
|---|---|
Peso molecular |
232.4 g/mol |
Nombre IUPAC |
2,3,5-trichloro-6-(difluoromethyl)pyridine |
InChI |
InChI=1S/C6H2Cl3F2N/c7-2-1-3(8)5(9)12-4(2)6(10)11/h1,6H |
Clave InChI |
RDPHKLNZZASYNW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC(=C1Cl)Cl)C(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycyl-L-threonylglycine](/img/structure/B13140089.png)


![Diethyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylate](/img/structure/B13140103.png)


![tert-butyl N-{[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate](/img/structure/B13140110.png)






